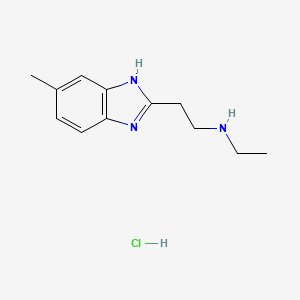

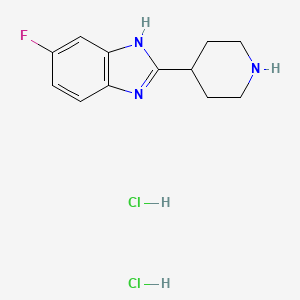

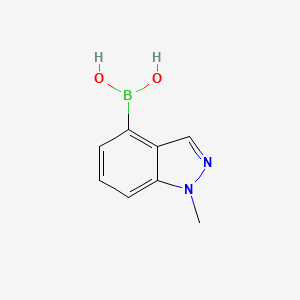

![molecular formula C16H16N2O3 B1386846 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-carbonsäure CAS No. 1171102-37-6](/img/structure/B1386846.png)

2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-carbonsäure

Übersicht

Beschreibung

2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indol-2-carbonsäurederivate haben sich als Hemmstoffe der Strangübertragung der HIV-1-Integrase gezeigt. Der Indol-Kern und die Carboxylgruppe können zwei Mg2+-Ionen innerhalb der aktiven Stelle der Integrase chelatisieren, was für ihre antivirale Aktivität entscheidend ist .

Krebsbehandlung

Indolderivate werden auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht. Ihre Fähigkeit, mit Krebszellen zu interagieren und deren Proliferation zu stören, macht sie zu vielversprechenden Kandidaten für die Medikamentenentwicklung .

Mikrobielle Hemmung

Einige Indolderivate weisen Eigenschaften auf, die sie zur Bekämpfung von mikrobiellen Infektionen geeignet machen. Ihre strukturellen Merkmale ermöglichen es ihnen, das mikrobielle Wachstum und Überleben zu stören .

Behandlung von Störungen

Die vielfältigen biologischen Aktivitäten von Indolderivaten erstrecken sich auch auf die Behandlung verschiedener Störungen im menschlichen Körper. Ihre pharmakologischen Eigenschaften werden in verschiedenen therapeutischen Kontexten untersucht .

Bindungsmodusanalyse

Strukturelle Modifikationen bei Indolderivaten können ihre Bindungswechselwirkungen mit Zielmolekülen verbessern. So können beispielsweise halogenierte Benzolringe, die an bestimmten Positionen eingeführt werden, die π–π-Stapelwechselwirkungen mit viraler DNA verbessern .

Biologische Evaluierung

Indol-2-carbonsäure-Gerüste werden einer umfassenden biologischen Evaluierung unterzogen, um ihre Wirksamkeit und ihr Sicherheitsprofil zu bestimmen. Dies beinhaltet die Untersuchung ihrer Wechselwirkungen mit biologischen Zielmolekülen und die Beurteilung von möglichen Nebenwirkungen .

Chemische Synthese

Die Synthese von Indolderivaten beinhaltet die Optimierung verschiedener Positionen am Compound, um seine biologische Aktivität und seine pharmakokinetischen Eigenschaften zu verbessern. Diese Forschung ist entscheidend für die Entwicklung neuer Medikamente auf der Basis des Indol-Gerüsts .

Design, synthesis and biological evaluation of indole-2-carboxylic acid… Design, synthesis and biological evaluation of indole-2-carboxylic acid… The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1… Synthesis of indole derivatives as prevalent moieties present in…

Biochemische Analyse

Biochemical Properties

2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit HIV-1 integrase, an enzyme critical for viral replication . The indole nucleus of the compound chelates with two Mg²⁺ ions within the active site of integrase, thereby inhibiting the strand transfer step of viral DNA integration . Additionally, this compound may interact with other biomolecules, such as receptors and transporters, through π-π stacking interactions and hydrogen bonding .

Cellular Effects

2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines, including breast adenocarcinoma (MCF-7) and normal kidney (VERO) cells . The compound’s ability to inhibit key enzymes and receptors involved in cell proliferation and survival pathways contributes to its anticancer properties . Furthermore, it may affect cellular metabolism by altering the activity of metabolic enzymes and influencing metabolite levels .

Molecular Mechanism

The molecular mechanism of action of 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through various interactions, including hydrogen bonding, π-π stacking, and metal chelation . For instance, its interaction with HIV-1 integrase involves chelation with Mg²⁺ ions and π-π stacking with viral DNA . Additionally, the compound may inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, affecting their long-term efficacy and stability . The compound’s stability in vitro and in vivo is crucial for its sustained biological activity. Long-term studies have indicated that the compound may exhibit consistent effects on cellular function, although its stability and degradation products need to be carefully monitored .

Dosage Effects in Animal Models

The effects of 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity . At higher doses, it may cause toxic or adverse effects, including gastrointestinal issues and high blood pressure . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives are known to undergo biotransformation through pathways involving cytochrome P450 enzymes and other metabolic enzymes . These pathways can lead to the formation of metabolites that may retain or alter the compound’s biological activity . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound may interact with specific transporters that facilitate its uptake and distribution across cellular membranes . Additionally, binding proteins may influence its localization and accumulation within specific tissues or cellular compartments . Understanding these interactions is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus may enhance its interaction with nuclear receptors or DNA . Additionally, the compound’s activity may be influenced by its localization within subcellular structures, such as mitochondria or lysosomes .

Eigenschaften

IUPAC Name |

2-(cyclopropanecarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-15(9-1-2-9)18-6-5-14-12(8-18)11-7-10(16(20)21)3-4-13(11)17-14/h3-4,7,9,17H,1-2,5-6,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZPNQDHMJLNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

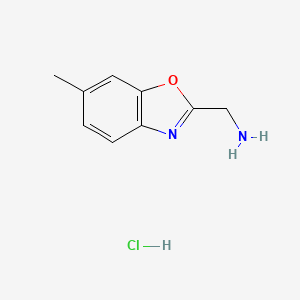

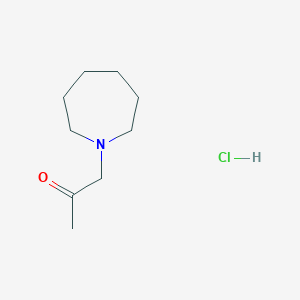

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1386772.png)

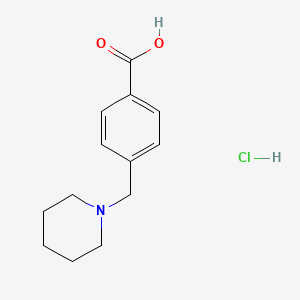

![3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386776.png)

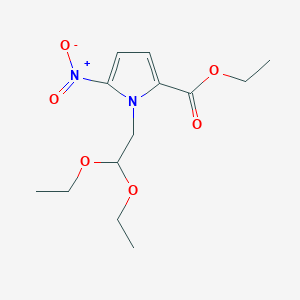

![2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386777.png)

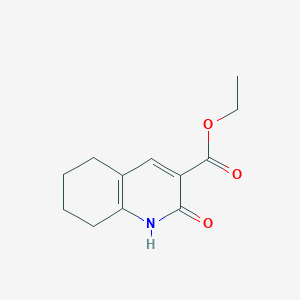

![(7-isopropyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386779.png)

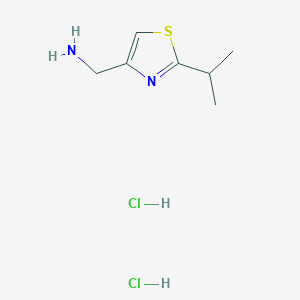

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1386782.png)